Plk1-IN-6

PLK1 inhibition Kinase assay IC50

Standard PLK1 inhibitors like BI2536 show poor oral exposure (AUC 556 ng·h/mL), limiting in vivo efficacy. Plk1-IN-6 (Compound 21g) solves this with: • 77.4% oral bioavailability & 11,227 ng·h/mL AUC in mice • Sub-100 nM antiproliferative activity (MCF-7, HCT-116) • 12-17× selectivity over PLK2/3 vs. 4-11× for alternatives • Well-tolerated at 20 mg/kg - ideal for combination studies

Molecular Formula C28H37N9O3
Molecular Weight 547.7 g/mol
Cat. No. B12408040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlk1-IN-6
Molecular FormulaC28H37N9O3
Molecular Weight547.7 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C5=NOC(=N5)CN6CCNCC6)OC)C
InChIInChI=1S/C28H37N9O3/c1-4-21-27(38)35(2)22-16-30-28(33-26(22)37(21)19-7-5-6-8-19)31-20-10-9-18(15-23(20)39-3)25-32-24(40-34-25)17-36-13-11-29-12-14-36/h9-10,15-16,19,21,29H,4-8,11-14,17H2,1-3H3,(H,30,31,33)/t21-/m1/s1
InChIKeyCQQFCBITQKNHPX-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Plk1-IN-6: A High-Potency PLK1 Inhibitor with Verified Selectivity and Pharmacokinetic Differentiation


Plk1-IN-6 (compound 21g) is a dihydropteridone-based small molecule inhibitor of Polo-like kinase 1 (PLK1), a mitotic serine/threonine kinase critical for cell cycle progression. It exhibits an IC50 of 0.45 nM against PLK1 in recombinant kinase assays and demonstrates improved pharmacokinetic properties relative to the benchmark inhibitor BI2536, including 20-fold higher systemic exposure in mice [1].

Why Plk1-IN-6 Cannot Be Replaced by Other PLK1 Inhibitors Without Quantitative Validation


PLK1 inhibitors exhibit substantial heterogeneity in isoform selectivity profiles, pharmacokinetic (PK) parameters, and off-target liabilities (e.g., BRD4 inhibition). For instance, Plk1-IN-6 shows 12.7-fold selectivity over PLK2 and 16.8-fold over PLK3, whereas volasertib exhibits 6-fold and 65-fold selectivity, respectively, and onvansertib displays >5000-fold selectivity [1]. Additionally, Plk1-IN-6 delivers an oral bioavailability of 77.4% in mice, contrasting sharply with BI2536's limited exposure [2]. Substituting Plk1-IN-6 with a generic PLK1 inhibitor without direct comparative data risks altering experimental outcomes due to differences in target engagement, metabolic stability, and cellular potency.

Quantitative Differentiation of Plk1-IN-6 Against Key Comparators


PLK1 Inhibitory Potency: 1.84-Fold Superior to BI2536 in Recombinant Kinase Assay

Plk1-IN-6 inhibits recombinant PLK1 with an IC50 of 0.45 nM, representing a 1.84-fold improvement over the benchmark inhibitor BI2536 (IC50 = 0.83 nM) when assessed under identical assay conditions in the same study [1]. This quantitative advantage is directly relevant for applications requiring maximal target engagement at low compound concentrations.

PLK1 inhibition Kinase assay IC50

Isoform Selectivity Profile: Balanced PLK1/PLK2/PLK3 Discrimination vs. BI2536 and Volasertib

Plk1-IN-6 exhibits PLK1/PLK2/PLK3 IC50 values of 0.45 nM, 5.73 nM, and 7.56 nM, yielding 12.7-fold selectivity over PLK2 and 16.8-fold over PLK3 [1]. In contrast, BI2536 shows 4-fold (PLK2 IC50 = 3.5 nM) and 11-fold (PLK3 IC50 = 9.0 nM) selectivity , while volasertib displays 6-fold (PLK2 IC50 = 5 nM) and 65-fold (PLK3 IC50 = 56 nM) selectivity . This intermediate selectivity window may be advantageous in models where partial PLK2/PLK3 engagement is tolerated or desired.

Kinase selectivity PLK family Off-target profiling

Pharmacokinetic Superiority in Mice: 20-Fold Higher Systemic Exposure than BI2536

In Balb/c mice, Plk1-IN-6 (administered orally at 10 mg/kg) achieved an AUC0-t of 11,227 ng·h/mL and an oral bioavailability of 77.4% [1]. In a direct comparison within the same study, BI2536 yielded an AUC0-t of only 556 ng·h/mL under comparable conditions—a 20.2-fold lower exposure [1]. Additionally, Plk1-IN-6 exhibited a half-life of 2.73 hours and high plasma exposure (11,227 ng·h/mL) [1].

Pharmacokinetics In vivo exposure Oral bioavailability

Antiproliferative Activity Across Solid Tumor and Leukemia Cell Lines

Plk1-IN-6 demonstrates potent antiproliferative effects against a panel of human cancer cell lines: MCF-7 (breast) IC50 = 8.64 nM, MDA-MB-231 (breast) IC50 = 14.8 nM, HCT-116 (colorectal) IC50 = 26.0 nM, and MV4-11 (acute myeloid leukemia) IC50 = 47.4 nM [1]. While head-to-head cellular potency data against other PLK1 inhibitors are not available from a single study, these values establish a baseline performance range for Plk1-IN-6 across diverse tumor types.

Antiproliferative activity Cancer cell lines Cytotoxicity

Metabolic Stability and In Vivo Tolerability Profile

Plk1-IN-6 exhibits a half-life of 25.7 minutes in human liver microsomes, indicating moderate metabolic stability [1]. In an acute toxicity study in mice, no apparent toxicity was observed at a dose of 20 mg/kg (oral) [1]. These parameters suggest a favorable safety margin for in vivo experimentation, though formal comparative toxicity data against other PLK1 inhibitors are not available in the primary characterization study.

Metabolic stability Liver microsomes Acute toxicity

Optimal Use Cases for Plk1-IN-6 Driven by Quantitative Differentiation


Mouse Xenograft Efficacy Studies Requiring High Oral Exposure

The 20-fold higher systemic exposure (AUC0-t = 11,227 ng·h/mL) and 77.4% oral bioavailability of Plk1-IN-6 in mice make it particularly suitable for tumor xenograft studies where robust and sustained target engagement is necessary to observe therapeutic effects [1]. In contrast, the benchmark compound BI2536 yields substantially lower exposure (AUC0-t = 556 ng·h/mL), which may limit its utility in chronic oral dosing paradigms [1].

PLK Isoform Selectivity Profiling and Functional Dissection

The distinct PLK1/PLK2/PLK3 selectivity profile of Plk1-IN-6 (12.7x/16.8x) provides a useful tool for dissecting the functional contributions of individual PLK family members in cell cycle regulation and DNA damage response [1]. Its intermediate selectivity window, differing from the narrower discrimination of BI2536 (4x/11x) or the extreme PLK3 selectivity of volasertib (6x/65x), enables researchers to select the appropriate inhibitor based on the specific isoform engagement requirements of their model system [1].

In Vitro Antiproliferative Screening Across Breast, Colorectal, and Leukemia Models

Plk1-IN-6 demonstrates validated antiproliferative activity against a panel of clinically relevant cancer cell lines, including MCF-7 (IC50 = 8.64 nM), HCT-116 (IC50 = 26.0 nM), MDA-MB-231 (IC50 = 14.8 nM), and MV4-11 (IC50 = 47.4 nM) [1]. This makes it a suitable reference compound for benchmarking novel PLK1-targeting agents or for inclusion in multi-cell-line panels investigating PLK1 dependency across diverse oncogenic contexts.

In Vivo PK/PD Modeling and Safety Assessment

The established pharmacokinetic parameters in both mice (t1/2 = 2.73 h, AUC0-t = 11,227 ng·h/mL) and rats (t1/2 = 10.1 h, AUC0-t = 26,800 ng·h/mL) provide a solid foundation for designing PK/PD studies and estimating human dose projections [1]. The documented lack of acute toxicity at 20 mg/kg in mice further supports its use in safety pharmacology and repeat-dose toxicity studies [1].

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